molecular formula C6H11ClN2 B6273711 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride CAS No. 1412977-98-0

2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride

Cat. No.: B6273711
CAS No.: 1412977-98-0
M. Wt: 146.6
InChI Key:
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Description

2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride is a chemical compound with the molecular formula C6H10N2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride typically involves the reaction of pyrrolidine with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a strong acid, such as hydrochloric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the nitrile group.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolidinone: A derivative with a carbonyl group instead of a nitrile group.

Uniqueness

2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of novel pharmaceuticals and specialty chemicals.

Properties

CAS No.

1412977-98-0

Molecular Formula

C6H11ClN2

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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